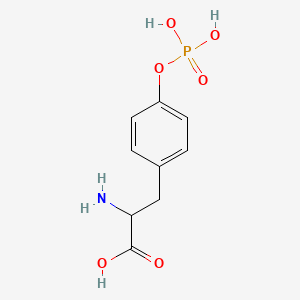

O-Phospho-DL-tyrosine

Description

Overview of O-Phospho-DL-tyrosine within Post-Translational Modifications

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, and they are critical for expanding the functional diversity of the proteome. wikipedia.org One of the most significant PTMs is phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue. wikipedia.org This process is reversible and acts as a molecular switch to regulate a vast array of cellular functions. sigmaaldrich.com

Phosphorylation primarily occurs on serine, threonine, and tyrosine residues in eukaryotic cells. sigmaaldrich.comcreative-proteomics.com The addition of a phosphate group to the hydroxyl group of tyrosine is known as tyrosine phosphorylation. sigmaaldrich.com this compound, while not a direct product of PTM on a protein, mimics the structure of a phosphorylated tyrosine residue. This makes it an invaluable tool for studying the enzymes that mediate tyrosine phosphorylation and dephosphorylation: protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), respectively. sigmaaldrich.com

Fundamental Role of Tyrosine Phosphorylation in Biological Processes

Tyrosine phosphorylation is a cornerstone of signal transduction in all eukaryotic cells, governing a multitude of cellular activities. nih.gov This modification is essential for:

Cell Growth and Proliferation: Growth factor receptors, which are often receptor tyrosine kinases (RTKs), initiate signaling cascades upon ligand binding that lead to cell division. nih.govwikipedia.org

Signal Transduction: It acts as a key step in transmitting extracellular signals across the cell membrane to the cytoplasm and nucleus, ultimately altering gene expression. wikipedia.org

Cellular Regulation: Tyrosine phosphorylation controls enzyme activity, protein-protein interactions, and the subcellular localization of proteins. wikipedia.org

Cell Cycle Progression and Differentiation: The precise control of the cell cycle and the development of cells into specialized types are heavily reliant on tyrosine phosphorylation events. nih.gov

Metabolic Homeostasis and Neural Transmission: It plays a role in maintaining metabolic balance and is involved in the transmission of nerve impulses. nih.gov

The addition of a phosphate group to a tyrosine residue creates a binding site for proteins containing specific recognition domains, such as the SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains. wikipedia.org This recruitment of signaling proteins to the site of phosphorylation is a critical step in propagating the signal downstream. wikipedia.org

Historical Context of this compound Research in Cell Regulation

The discovery of tyrosine phosphorylation as a novel type of protein modification occurred in the summer of 1979 through studies on viral proteins. nih.govwikipedia.org This finding was a landmark in cell biology, unveiling a new layer of cellular regulation. nih.gov Initially, detecting phosphotyrosine was a challenge, requiring large amounts of radioactive isotopes. nih.gov A significant breakthrough came with the development of antibodies that could specifically recognize phosphotyrosine, which greatly accelerated research in the field. nih.gov

The rapid advancements in DNA sequencing and PCR technology that followed led to the identification of a large family of tyrosine kinases. nih.govwikipedia.org Research soon established the critical role of tyrosine phosphorylation in growth factor signaling and its dysregulation in diseases like cancer. nih.govwikipedia.org The understanding of how receptor tyrosine kinases initiate intracellular signaling by creating docking sites for SH2 domain-containing proteins was a major step forward in the early 1990s. wikipedia.org

O-Phospho-L-tyrosine, and by extension the research tool this compound, became central to these investigations. For instance, studies have shown that exogenously applied O-Phospho-L-tyrosine can activate cellular protein tyrosine phosphatases, leading to the dephosphorylation of key signaling molecules like the epidermal growth factor receptor (EGFR). sigmaaldrich.comnih.gov This demonstrates its utility in probing the dynamics of phosphorylation-dependent signaling pathways.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-phosphonooxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWXELXMIBXGTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404615, DTXSID00865015 |

Source

|

| Record name | O-PHOSPHO-DL-TYROSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Phosphonotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41863-47-2 |

Source

|

| Record name | O-Phosphonotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41863-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-PHOSPHO-DL-TYROSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations of O Phospho Dl Tyrosine

Enantiomeric Forms: O-Phospho-L-tyrosine and O-Phospho-D-tyrosine

The fundamental difference between O-Phospho-L-tyrosine and O-Phospho-D-tyrosine lies in their chirality, a property of molecules that are non-superimposable on their mirror images. The chiral center in these molecules is the alpha-carbon of the tyrosine backbone. In O-Phospho-L-tyrosine, the amino group is oriented in the L-configuration, which is the form predominantly found in proteins in eukaryotes. nih.gov Conversely, O-Phospho-D-tyrosine possesses the D-configuration at the alpha-carbon. While they share the same chemical formula and connectivity of atoms, this difference in spatial arrangement dictates their interactions with the highly specific chiral environments of biological systems.

O-Phospho-L-tyrosine is a key player in cellular signal transduction pathways. nih.govmdpi.com Its formation, through the phosphorylation of L-tyrosine residues in proteins by tyrosine kinases, and its removal by protein tyrosine phosphatases (PTPs), are critical regulatory mechanisms for a vast array of cellular processes, including cell growth, differentiation, and metabolism. nih.govmdpi.com In contrast, O-Phospho-D-tyrosine is rare in nature and its biological roles are less understood. Due to its different stereochemistry, it is generally not recognized by the enzymes that act on its L-counterpart.

Table 1: Comparison of O-Phospho-L-tyrosine and O-Phospho-D-tyrosine

| Property | O-Phospho-L-tyrosine | O-Phospho-D-tyrosine |

| Configuration | L-configuration at the α-carbon | D-configuration at the α-carbon |

| Natural Abundance | Predominantly found in eukaryotic proteins | Rare in nature |

| Biological Role | Key component of cellular signal transduction | Not a primary component of mainstream signaling |

| Enzymatic Recognition | Substrate for most tyrosine kinases and phosphatases | Generally not recognized by these enzymes |

| CAS Number | 21820-51-9 | 108321-25-1 |

| Molecular Formula | C₉H₁₂NO₆P | C₉H₁₂NO₆P |

| Molecular Weight | 261.17 g/mol | 261.17 g/mol |

This table is interactive. You can sort the columns by clicking on the headers.

Stereospecificity of Enzymatic Reactions Involving Tyrosine Phosphorylation and Dephosphorylation

The enzymes that govern tyrosine phosphorylation and dephosphorylation exhibit a high degree of stereospecificity, primarily recognizing and acting upon the L-enantiomer of phosphotyrosine.

Tyrosine Kinases: These enzymes are responsible for transferring a phosphate (B84403) group from ATP to the hydroxyl group of a tyrosine residue within a protein. Research has demonstrated that protein tyrosine kinases are highly specific for L-tyrosine as a substrate. nih.gov Studies have shown that when presented with both D- and L-phosphotyrosine, cellular protein kinases, such as the Abelson leukemia virus tyrosyl protein kinase, exclusively produce O-Phospho-L-tyrosine. nih.gov This indicates that the active site of these kinases is structurally configured to accommodate the L-isomer, while the D-isomer does not fit properly and is therefore not phosphorylated.

Protein Tyrosine Phosphatases (PTPs): These enzymes catalyze the hydrolysis of the phosphate group from phosphotyrosine residues. Similar to kinases, PTPs also display a strong preference for O-Phospho-L-tyrosine. nih.gov The catalytic domains of PTPs are structured to specifically bind and dephosphorylate the L-enantiomer, playing a crucial role in terminating signaling cascades. nih.gov The D-enantiomer is a poor substrate for most PTPs, highlighting the stringent stereochemical requirements for enzymatic activity in these signaling pathways.

Isomeric Distinctions and Their Impact on Research Methodologies

The distinct biological activities of the O-Phospho-L-tyrosine and O-Phospho-D-tyrosine enantiomers have significant implications for research methodologies. The choice between using the racemic mixture (O-Phospho-DL-tyrosine) or a pure enantiomer can profoundly affect the interpretation of experimental results.

In studies investigating signal transduction pathways, the use of this compound can be problematic. Since only the L-isomer is biologically active in most systems, the presence of the D-isomer can effectively dilute the concentration of the active compound and may lead to an underestimation of the potency of phosphotyrosine-mediated effects. nih.gov Furthermore, in some contexts, the D-isomer might have unknown or off-target effects that could confound the experimental outcome.

For this reason, researchers often opt for the enantiomerically pure O-Phospho-L-tyrosine for in vitro and in vivo studies of signaling. However, O-Phospho-D-tyrosine can be a valuable tool as a negative control to demonstrate the stereospecificity of a particular biological process. The racemic mixture, this compound, may be suitable for applications where the stereochemistry is not a critical factor, or for initial screening purposes before moving to more specific enantiopure compounds.

The ability to distinguish between these isomers is crucial for many research applications. Analytical techniques capable of chiral separation are therefore essential.

Table 2: Analytical Techniques for Distinguishing Phosphotyrosine Isomers

| Technique | Principle | Application in Isomer Distinction |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of O-Phospho-L-tyrosine and O-Phospho-D-tyrosine. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio after derivatization. | Can distinguish isomers, often after derivatization to form diastereomers. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass analysis. | When coupled with a chiral column, provides definitive identification and quantification of each isomer. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Can be used to distinguish between enantiomers in a chiral environment. |

This table is interactive. You can sort the columns by clicking on the headers.

Synthesis and Derivatization Strategies for O Phospho Dl Tyrosine and Phosphotyrosine Containing Peptides

Chemical Synthesis Methodologies for O-Phosphorylated Amino Acids

The synthesis of O-phosphorylated amino acids like O-Phospho-DL-tyrosine can be achieved through several methodologies, primarily involving the direct phosphorylation of the amino acid's hydroxyl group.

One established method is the direct phosphorylation of D-tyrosine using inorganic phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction is typically conducted under anhydrous conditions, where the tyrosine is dissolved in a dry solvent like dichloromethane. The phosphorylating agent is added, often at reduced temperatures (e.g., 0°C), in the presence of a base such as pyridine (B92270) to neutralize the acidic byproducts. This approach directly targets the phenolic hydroxyl group of tyrosine to yield the desired O-phosphorylated product.

Another approach involves the use of phosphoramidite (B1245037) reagents. For instance, O-Phospho-L-tyrosine can be prepared from Fmoc-Tyr-OH in a one-step procedure using di-t-butyl N,N-diethyl-phosphoramidite as the phosphorylating agent, followed by oxidation. nih.gov Similarly, O-Diisopropyloxyphosphoryl-L-tyrosine has been synthesized by reacting the cupric complex of L-tyrosine with diisopropyl phosphorochloridate, followed by deprotection. researchgate.net These methods represent the "global phosphorylation" strategy, where the phosphate (B84403) group is introduced to the unprotected amino acid. rsc.org

Solid-Phase Peptide Synthesis Incorporating O-Phospho-L-tyrosine and Related Protecting Groups (e.g., Fmoc-Tyr(PO(NMe₂)₂)₂-OH, Fmoc-Tyr(PO(OBzl)OH)-OH)

The incorporation of phosphotyrosine into peptides during Solid-Phase Peptide Synthesis (SPPS) is most effectively accomplished using the "synthon" or "building block" approach. rsc.orgtaylorfrancis.com This involves using pre-phosphorylated and protected tyrosine derivatives. The Fluorenylmethyloxycarbonyl (Fmoc) strategy is generally preferred because the milder cleavage conditions help preserve the acid-labile phosphate group. nih.gov Two commonly used building blocks are Fmoc-Tyr(PO(OBzl)OH)-OH and Fmoc-Tyr(PO(NMe₂)₂)₂-OH.

Fmoc-Tyr(PO(OBzl)OH)-OH : This monobenzyl-protected derivative is the most frequently utilized building block for introducing phosphotyrosine in Fmoc-SPPS. sigmaaldrich-jp.comsigmaaldrich.com However, its partially protected phosphate group presents challenges. Coupling reactions can be sluggish, particularly with standard reagents. sigmaaldrich-jp.com Uronium-based coupling reagents like HBTU or HATU, often with an increased excess of a base like N,N-Diisopropylethylamine (DIPEA), are recommended to achieve efficient incorporation. sigmaaldrich-jp.comsigmaaldrich.com Another issue is that the acidic phosphate can form salts with piperidine (B6355638) during the Fmoc deprotection step, which can interfere with subsequent coupling reactions, especially in peptides with multiple phosphorylation sites. sigmaaldrich-jp.com The benzyl (B1604629) protecting group is typically removed during the final cleavage from the resin using a standard 95% Trifluoroacetic acid (TFA) cocktail. sigmaaldrich-jp.com

Fmoc-Tyr(PO(NMe₂)₂)₂-OH : This derivative features a fully protected phosphate group in the form of a phosphodiamidate, which circumvents the coupling and solubility problems associated with the partially protected Fmoc-Tyr(PO(OBzl)OH)-OH. nih.govsigmaaldrich.com Its fully masked side-chain is compatible with all standard coupling methods, such as those using PyBOP, TBTU, or DIPCDI/HOBt, without the complications of side-chain reactivity. sigmaaldrich.comsigmaaldrich.com The regeneration of the phosphotyrosine residue from the phosphodiamidate is achieved through acid-catalyzed hydrolysis, typically requiring treatment with 90% aqueous TFA after the peptide has been cleaved from the resin. sigmaaldrich.com

The choice between these building blocks depends on the specific peptide sequence and synthetic strategy. The following table provides a comparative overview.

| Feature | Fmoc-Tyr(PO(OBzl)OH)-OH | Fmoc-Tyr(PO(NMe₂)₂)₂-OH |

| Phosphate Protection | Partial (Monobenzyl ester) | Full (Tetramethylphosphodiamidate) |

| Coupling Conditions | Requires specific uronium-based reagents (e.g., HATU) and excess base. Can be sluggish. sigmaaldrich-jp.comsigmaaldrich.com | Compatible with all standard coupling reagents (e.g., PyBOP, TBTU). sigmaaldrich.comsigmaaldrich.com |

| Side Reactions during Synthesis | Potential for salt formation with piperidine during Fmoc deprotection, affecting subsequent couplings. sigmaaldrich-jp.com | No significant side-chain reactivity during synthesis. nih.gov |

| Final Deprotection | Benzyl group removed simultaneously with resin cleavage using standard 95% TFA. sigmaaldrich-jp.com | Requires a separate acid-catalyzed hydrolysis step with aqueous TFA (e.g., 90% TFA for several hours). sigmaaldrich.com |

| Common Use | Most frequently used derivative for phosphotyrosine incorporation. sigmaaldrich-jp.com | Useful alternative, especially for complex peptides, to avoid coupling issues. sigmaaldrich.com |

Preparation Techniques for this compound Analogues

To overcome the inherent enzymatic instability of the phosphate ester bond in O-phosphotyrosine, researchers have developed a range of chemically and enzymatically stable analogues. nih.govresearchgate.net These non-hydrolyzable mimetics are invaluable tools for studying the function of protein tyrosine phosphatases (PTPs) and as potential therapeutic agents. nih.govresearchgate.net

Key analogues include those where the phosphate oxygen atom is replaced with a methylene (B1212753) (CH₂) or difluoromethylene (CF₂) group. Prominent examples are:

4'-(phosphonomethyl)phenylalanine (Pmp) : This analogue replaces the O-P bond with a CH₂-P bond.

4'-(phosphonodifluoromethyl)phenylalanine (F₂Pmp) : This version incorporates a CF₂-P linkage, which more closely mimics the electronic properties of the phosphate group.

The synthesis of these analogues often involves multi-step chemical pathways. For example, N-Fmoc protected derivatives of Pmp, suitable for SPPS, have been synthesized in di-tert-butyl or dimethyl phosphonate (B1237965) forms. researchgate.net The development of these building blocks allows for their direct incorporation into peptide chains using established SPPS protocols, similar to their naturally occurring counterparts. researchgate.net

| Analogue Name | Structural Modification | Key Feature |

| 4'-(phosphonomethyl)phenylalanine (Pmp) | P-O-C linkage replaced by a P-CH₂-C linkage | Non-hydrolyzable phosphonate mimetic. researchgate.net |

| 4'-(phosphonodifluoromethyl)phenylalanine (F₂Pmp) | P-O-C linkage replaced by a P-CF₂-C linkage | Non-hydrolyzable; CF₂ group is a bioisostere for the oxygen atom. researchgate.net |

| 4'-(phosphono)phenylalanine (Ppp) | Direct P-C bond to the phenyl ring | A stable phosphonate analogue. researchgate.net |

Yield Optimization and Purity Assessment in Synthetic Protocols

The successful synthesis of phosphopeptides requires careful optimization to maximize yield and ensure high purity. The complexity of these molecules, particularly the bulky and charged nature of the phosphorylated residues, can lead to incomplete reactions and the formation of impurities. gyrosproteintechnologies.com

Yield Optimization:

Coupling Efficiency: As discussed, using potent coupling reagents like HATU or HCTU is crucial for incorporating bulky phosphoamino acids. sigmaaldrich-jp.com Microwave-assisted SPPS can also enhance coupling efficiency and reduce reaction times, though care must be taken to stabilize acid-labile protecting groups at higher temperatures. cem.com

Minimizing Deletion Sequences: To prevent the formation of peptides missing an amino acid (deletion sequences), strategies such as "capping" can be employed. After a coupling step, any unreacted amino groups are permanently blocked (e.g., by acetylation) to prevent them from participating in subsequent cycles. gyrosproteintechnologies.com

Solvent Quality: Using fresh, high-purity solvents is essential, as reusing solvents can introduce contaminants and reduce the purity of the final product. gyrosproteintechnologies.com

Purity Assessment: The purity of a synthetic peptide is a measure of the target peptide relative to the total amount of all peptide-related material. jpt.com Rigorous analysis is required to identify and quantify the desired product and any impurities.

High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing peptide purity. Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity, allowing for quantification of the main peak. gyrosproteintechnologies.comjpt.com

Mass Spectrometry (MS): MS is used to confirm the molecular weight and identity of the synthesized peptide. When coupled with HPLC (LC-MS), it provides a powerful tool for identifying the components of each peak in the chromatogram, including deletion or truncated sequences. jpt.comacs.org

Common Impurities: Besides deletion sequences, other common impurities in phosphopeptide synthesis include peptides that were incompletely deprotected, products of side reactions like aspartimide formation, and residual chemicals from the synthesis and cleavage process, such as TFA. nih.govgyrosproteintechnologies.com

| Analytical Technique | Purpose | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and purification | Separates peptides, allowing for quantification of the target peptide as a percentage of the total peptide content. jpt.com |

| Mass Spectrometry (MS) | Identity confirmation | Verifies the molecular mass of the synthesized peptide and helps identify impurities. gyrosproteintechnologies.com |

| Amino Acid Analysis | Quantify peptide amount | Determines the absolute quantity and amino acid composition of the peptide sample. gyrosproteintechnologies.com |

Enzymatic Dynamics of O Phospho Dl Tyrosine Turnover

Protein Tyrosine Kinases (PTKs) and O-Phosphorylation of Tyrosine Residues

Protein tyrosine kinases are a large family of enzymes that catalyze the transfer of the terminal (γ) phosphate (B84403) group from a nucleoside triphosphate, typically adenosine (B11128) triphosphate (ATP), to the hydroxyl group of tyrosine residues on protein substrates. nih.govnih.gov This process, known as O-phosphorylation, is a critical event in signal transduction. PTKs are broadly classified into two main groups: receptor tyrosine kinases (RTKs), which are transmembrane proteins activated by ligand binding to their extracellular domains, and non-receptor tyrosine kinases (nRTKs), which are found in the cytoplasm and are regulated by various intracellular signals. nih.govnih.gov Inappropriate activation of tyrosine kinases is linked to numerous human diseases, particularly cancer. acs.orgnih.gov

Mechanisms of Tyrosine Kinase Activity and Substrate Recognition

The catalytic activity of PTKs involves a highly regulated process of bringing the ATP and the tyrosine-containing substrate together within the enzyme's active site. The kinase domain itself is a conserved structural unit that binds both ATP and the protein substrate.

Catalytic Mechanism: The phosphoryl transfer is facilitated by a general-base-catalyzed mechanism within the active site. acs.org Upon ligand binding, receptor tyrosine kinases typically dimerize, which brings their intracellular kinase domains into close proximity. nih.govyoutube.com This juxtaposition leads to a process called trans-autophosphorylation, where one kinase domain phosphorylates specific tyrosine residues on the activation loop of the other. nih.govyoutube.com This phosphorylation event induces a conformational change that stabilizes the active state of the enzyme, allowing it to phosphorylate other substrates.

Substrate Recognition: Substrate recognition by PTKs is a multi-faceted process that ensures the fidelity of signaling pathways. It is not solely determined by the kinase domain's active site but also involves other mechanisms:

Localization-Mediated Specificity: Many nRTKs, such as those in the Src family, contain non-catalytic domains like Src Homology 2 (SH2) and Src Homology 3 (SH3) domains. nih.govyoutube.comnih.gov SH2 domains recognize and bind to specific phosphotyrosine-containing sequences, while SH3 domains bind to proline-rich motifs in other proteins. youtube.com These interactions are crucial for co-localizing the kinase with its specific substrates, which often brings the substrate's tyrosine residues into the proximity of the kinase's active site. nih.govresearchgate.net This mechanism ensures that kinases are active only when associated with their proper substrates in the correct cellular compartment. nih.gov

Catalytic Domain Recognition: The primary amino acid sequence surrounding the target tyrosine residue also plays a significant role in substrate recognition by the kinase domain itself. researchgate.netnih.gov The substrate peptide docks into the active site, forming an antiparallel β-sheet with the kinase's activation loop, a sequence-independent interaction. researchgate.net However, specific amino acids flanking the tyrosine interact with pockets on the kinase, contributing to binding affinity and specificity. researchgate.net

Sequence Specificity of PTKs Towards Tyrosine Residues in Peptides and Proteins

While localization is a key determinant of specificity, the intrinsic preference of the PTK catalytic domain for particular amino acid sequences surrounding the target tyrosine is also critical. nih.gov Each PTK exhibits a preferred consensus phosphorylation site sequence, often referred to as a phosphorylation motif. nih.gov

Research using techniques like peptide libraries and microarrays has been instrumental in defining these motifs for numerous kinases. acs.orgnih.govbiorxiv.org These studies have revealed that residues at specific positions relative to the tyrosine (e.g., -3, -2, -1, +1, +2, +3) can either promote or inhibit phosphorylation. researchgate.net For example, the epidermal growth factor receptor (EGFR) kinase was found to strongly prefer substrates where the target tyrosine is immediately followed by another phosphotyrosine. researchgate.net Human tyrosine kinases, in general, show strong and diverse preferences for the amino acids near the phosphorylation site, particularly at positions -1 to +3. researchgate.net

| Kinase Family/Example | Preferred Amino Acids at Key Positions | Research Finding |

| HER-2 (HCD/HKD) | -4: E; -3: D; -2: I; -1: Y; +1: F; +2: E; +3: F | An optimal peptide substrate (GGMEDIYFEFMGGKKK) was identified through degenerate peptide library screening. acs.org |

| Src Family | Often prefer hydrophobic residues N-terminal to the Tyr and acidic residues C-terminal. | Specificity is heavily influenced by SH2/SH3 domain interactions that localize the kinase. nih.gov |

| EGFR | Strongly prefers a phosphotyrosine at the +1 position. | This suggests a mechanism for processive phosphorylation events. researchgate.net |

| Insulin (B600854) Receptor (INSR) | Shows preference for specific residues in the substrate N-terminal region. | Structural studies show a positive surface potential near the substrate's N-terminal residues. researchgate.net |

This table is generated based on available research data and illustrates general preferences. Specific motifs can vary depending on the individual kinase and substrate.

Dual-Specificity Protein Tyrosine Kinases (DsPTKs) and their Activity on Tyrosine

While most kinases are specific for either serine/threonine or tyrosine residues, a distinct group known as dual-specificity kinases (DSKs) can phosphorylate both. kinase.com These enzymes structurally belong to the serine/threonine kinase group but have evolved the capacity to phosphorylate tyrosine residues on their substrates or themselves (autophosphorylation). nih.govkinase.com

A prominent example is the DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) family. kinase.comfrontiersin.org DYRKs autophosphorylate a conserved tyrosine residue in their activation loop, which is essential for their catalytic activity. kinase.comuniprot.org However, they subsequently phosphorylate their external substrates exclusively on serine and threonine residues. kinase.comuniprot.org This has led to the name "dual-specificity tyrosine-regulated kinase." kinase.com The human DYRK family includes five members (DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4) implicated in various cellular functions and diseases. frontiersin.org

| Dual-Specificity Kinase Family | Mechanism of Tyrosine Phosphorylation | Substrate Specificity |

| MEK (MAP2K) | Phosphorylates both a threonine (T) and a tyrosine (Y) in the T-X-Y motif of MAPK activation loops. kinase.com | Ser/Thr and Tyr on MAPK substrates. |

| Wee1 | Phosphorylates an inhibitory tyrosine residue in the ATP-binding loop of CDK1/CDC2. kinase.com | Tyr (and Thr in metazoans) on CDK substrates. |

| DYRK | Autophosphorylates a tyrosine in its own activation loop. kinase.comfrontiersin.orguniprot.org | Ser/Thr on external substrates. |

| CLK (cdc2-like kinases) | Belongs to the CMGC group of serine/threonine kinases but some show tyrosine kinase activity. nih.govnih.gov | Primarily Ser/Thr, with some Tyr activity. |

Endogenous Substrates of PTKs in Model Systems

Identifying the natural, or endogenous, substrates of specific PTKs within a cell is crucial for understanding their biological function. In model systems like rat brains, studies have demonstrated widespread protein tyrosine kinase activity and identified numerous phosphotyrosine-containing proteins. nih.gov

Using antibodies that specifically recognize phosphotyrosine, researchers can detect endogenous substrates in cell and tissue lysates. nih.gov In the rat central nervous system, a distinct regional and subcellular distribution of both PTK activity and phosphotyrosine-containing proteins has been observed. nih.gov High levels of PTK activity were found in the cerebellum, hippocampus, and olfactory bulb, primarily associated with particulate cellular fractions. nih.gov

Modern approaches combine proximity-dependent labeling (like BioID) with kinase inhibition and phosphoproteomics to identify direct, endogenous substrates with greater confidence. nih.gov This strategy helps distinguish direct substrates from downstream effects in a signaling cascade. nih.gov For instance, this combined approach has been used to identify putative substrates for protein kinase A (PKA) and casein kinase 2 (CK2). nih.gov

Protein Tyrosine Phosphatases (PTPs) and O-Dephosphorylation of Phosphotyrosine

The process of tyrosine phosphorylation is reversed by protein tyrosine phosphatases (PTPs), which catalyze the hydrolysis of the phosphate monoester from phosphotyrosine residues. pnas.orgnih.gov The PTP superfamily is a diverse group of enzymes that are critical modulators of the signaling pathways initiated by PTKs. tandfonline.com Malfunctions in PTP activity have been linked to various diseases, including cancer and metabolic disorders. tandfonline.com

Catalytic Mechanisms of PTPs

PTPs employ a common catalytic mechanism that involves a covalent cysteinyl-phosphate intermediate and relies on general acid-base catalysis. pnas.orgtandfonline.com The active site of PTPs contains a highly conserved signature motif, HC(X)5R, which is essential for catalysis. nih.gov

The dephosphorylation reaction proceeds in two main steps:

Formation of the Thiol-Phosphate Intermediate: A nucleophilic cysteine residue within the PTP signature motif attacks the phosphorus atom of the phosphotyrosine substrate. An assisting aspartic acid residue, acting as a general acid, protonates the oxygen of the leaving tyrosine hydroxyl group. pnas.org This results in the cleavage of the P-O bond, releasing the dephosphorylated tyrosine residue and forming a covalent cysteinyl-phosphate intermediate. tandfonline.com

Hydrolysis of the Intermediate: A water molecule, activated by a general base (typically a glutamate (B1630785) or aspartate residue), attacks the phosphorus atom of the enzyme intermediate. pnas.org This hydrolyzes the intermediate, releasing inorganic phosphate and regenerating the free, active enzyme. pnas.orgtandfonline.com

O-Phospho-DL-tyrosine and O-Phospho-L-tyrosine as Substrates for PTPs

The phosphorylation of tyrosine residues on proteins is a critical post-translational modification that governs a multitude of cellular processes, including signal transduction, growth, and differentiation. sigmaaldrich.comnih.gov This reversible process is tightly controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). nih.govcore.ac.uk PTKs catalyze the transfer of a phosphate group to tyrosine residues, while PTPs are responsible for the dephosphorylation of these residues. sigmaaldrich.comebi.ac.uk

The free phosphorylated amino acid, O-Phospho-L-tyrosine (P-Tyr), the biologically active enantiomer within the racemic mixture of this compound, serves as a fundamental substrate for a broad spectrum of PTPs. nih.gov These enzymes recognize and catalyze the hydrolysis of the phosphate group from the tyrosine residue. ebi.ac.uk The PTP superfamily is extensive, with over 100 members in humans, and they are not merely "housekeeping" enzymes but are highly specific and regulated components of signaling pathways. nih.gov The interaction between PTPs and their phosphotyrosine substrates is a key event in terminating or modulating signaling cascades initiated by PTKs. nih.gov Defective or improperly regulated PTP activity can lead to abnormal tyrosine phosphorylation levels, which is a contributing factor to the development of numerous human diseases. nih.govnih.gov

Kinetic Characterization of PTPs Utilizing this compound (e.g., Km, Vmax, catalytic efficiency)

The efficiency with which an enzyme binds to and converts a substrate is described by its kinetic parameters, primarily the Michaelis constant (Km), the maximum velocity (Vmax), and the catalytic efficiency (kcat/Km). While detailed kinetic analyses for many individual PTPs using this compound are specific to the enzyme , studies on related enzymes that hydrolyze phosphotyrosine provide insight into these interactions.

A notable example comes from the characterization of fungal phytases, which have been identified as having phosphotyrosine phosphohydrolase activity. cancer.govacs.org Kinetic studies of two phytases from Aspergillus niger and Aspergillus awamori using O-Phospho-L-tyrosine as a substrate revealed that while their affinity for phosphotyrosine was lower than for their primary substrate, phytate, their turnover rate was significantly higher. cancer.govacs.orgacs.orgresearchgate.net The Km for phosphotyrosine was in the range of 465 to 590 μM, whereas for phytate it was 135 to 160 μM. cancer.govacs.org However, the Vmax for phosphotyrosine hydrolysis was two to four times higher than for phytate. cancer.govacs.orgresearchgate.net This resulted in a catalytic efficiency for phosphotyrosine that was of the same order of magnitude as that for phytate, ranging from 3.5 × 10⁶ to 1.6 × 10⁷ M⁻¹ s⁻¹. cancer.govacs.orgresearchgate.net

These findings indicate that even enzymes not classified as classical PTPs can efficiently process phosphotyrosine. The kinetic parameters are crucial for understanding the enzyme's role and potential for substrate competition within a biological system.

| Enzyme Source | Substrate | Km (μM) | Relative Vmax | Catalytic Efficiency (M⁻¹ s⁻¹) |

| Aspergillus niger Phytase | O-Phospho-L-tyrosine | 465 - 590 | 2-4x higher than phytate | 3.5 x 10⁶ - 1.6 x 10⁷ |

| Aspergillus awamori Phytase | O-Phospho-L-tyrosine | 465 - 590 | 2-4x higher than phytate | 3.5 x 10⁶ - 1.6 x 10⁷ |

| Aspergillus niger Phytase | Phytate | 135 - 160 | Baseline | 3.5 x 10⁶ - 1.6 x 10⁷ |

| Aspergillus awamori Phytase | Phytate | 135 - 160 | Baseline | 3.5 x 10⁶ - 1.6 x 10⁷ |

Data derived from studies on fungal phytases demonstrating phosphotyrosine phosphohydrolase activity. cancer.govacs.orgresearchgate.net

Modulation of Cellular PTP Activity by Exogenous this compound

In another study, O-Phospho-L-tyrosine was found to inhibit the growth of human renal and breast carcinoma cells. nih.gov This growth inhibition was associated with an activation of cellular PTPs, which resulted in the reduced tyrosine phosphorylation of proteins such as the epidermal growth factor receptor and p34cdc2. nih.gov These findings suggest that introducing O-Phospho-L-tyrosine into the cellular environment can shift the balance of kinase and phosphatase activity, thereby modulating signaling pathways that are dependent on tyrosine phosphorylation.

Identification and Characterization of Fungal Phytases as Phosphotyrosine Phosphohydrolases

In a significant discovery, certain fungal phytases have been identified as possessing phosphotyrosine phosphohydrolase activity, meaning they can effectively dephosphorylate phosphotyrosine. cancer.govacs.orgacs.org Specifically, phytases from Aspergillus niger and Aspergillus awamori, which belong to the histidine acid phosphatase (HAP) class of enzymes, were shown to efficiently cleave the phosphomonoester bond in O-Phospho-L-tyrosine. cancer.govacs.orgacs.orgresearchgate.net This was the first report of PTPase activity for the subgroup of HAPs known as phytases. cancer.govacs.orgresearchgate.net

Molecular Recognition and Signal Transduction Pathways Involving Phosphotyrosine

Src Homology 2 (SH2) Domain Interactions with Phosphotyrosine-Containing Sequences

SH2 domains are structurally conserved protein modules of approximately 100 amino acids that specifically recognize and bind to peptides containing a phosphorylated tyrosine (pTyr) residue. cellsignal.comwikipedia.org This interaction is a cornerstone of signal transduction, allowing for the assembly of signaling complexes and the regulation of enzyme activity in response to tyrosine kinase activation. wikipedia.orgyoutube.com There are 120 SH2 domains encoded in the human genome, found in around 110 different proteins, highlighting their central role in cellular communication. youtube.comnih.gov These proteins are diverse and include enzymes, adaptor proteins, transcription factors, and cytoskeletal proteins. mdpi.com

The structure of SH2 domains is highly conserved and optimized for the recognition of phosphotyrosine. researchgate.net It typically consists of a central anti-parallel β-sheet flanked by two α-helices. wikipedia.org The binding of a phosphotyrosine-containing peptide occurs in a manner often described as a "two-pronged plug" interaction. frontiersin.org

The first "prong" involves a deep, positively charged pocket that specifically accommodates the phosphotyrosine residue. A universally conserved arginine residue (ArgβB5), located within a characteristic FLVR motif, is critical for this interaction. frontiersin.orgnih.gov This arginine forms a bidentate hydrogen bond with the phosphate (B84403) group, anchoring the peptide to the SH2 domain. nih.gov This interaction pocket provides specificity for phosphotyrosine over phosphoserine or phosphothreonine, in part because the pocket's depth accommodates the longer side chain of tyrosine. frontiersin.org

The second "prong" of the interaction involves a more variable and typically hydrophobic surface pocket that recognizes the amino acid residues immediately C-terminal to the phosphotyrosine. mdpi.comnih.gov This secondary binding site is what confers specificity to different SH2 domains, allowing them to bind selectively to different phosphopeptide sequences. mdpi.com The peptide ligand generally binds in an extended conformation, perpendicular to the central β-sheet of the SH2 domain. frontiersin.orgnih.gov

SH2 domain interactions are characterized by a combination of high specificity and moderate binding affinity, which is essential for the transient and dynamic nature of signal transduction. mdpi.com The dissociation constants (Kd) for these interactions typically fall within the range of 0.1 to 10 µM. mdpi.com Some high-affinity interactions have been measured with Kd values in the low nanomolar range (0.3 to 3 nM). nih.gov This level of affinity ensures that interactions are stable enough to be specific but can also be readily reversed, allowing signaling pathways to be switched off quickly. mdpi.com

The specificity of an SH2 domain for a particular phosphotyrosine motif is primarily determined by the interactions with the amino acid residues C-terminal to the pTyr. mdpi.compnas.org This is achieved through the "two-pronged" binding mechanism, where the conserved pTyr-binding pocket provides the initial recognition, and a second, more variable pocket assesses the fit of the flanking residues. mdpi.com This dual recognition mechanism ensures that an SH2 domain binds only to its appropriate target protein, thereby ensuring the fidelity of the signaling pathway. frontiersin.org While phosphorylation of the tyrosine is a prerequisite for binding in most cases, the flanking residues dictate the strength and specificity of the interaction. nih.gov

The amino acid sequence surrounding the phosphotyrosine (pTyr) is the primary determinant of binding specificity for different SH2 domains. mdpi.comnih.gov The residues at positions +1 to +3 C-terminal to the pTyr are particularly crucial. nih.gov Different SH2 domains have distinct preferences for the residues at these positions, which has allowed for the classification of SH2 domains based on their preferred binding motifs. nih.gov

For example, extensive studies using peptide libraries have identified specific consensus motifs for various SH2 domains:

The SH2 domains of Src family kinases preferentially recognize the motif pY-E-E-I (phosphotyrosine - Glutamic acid - Glutamic acid - Isoleucine). nih.gov

The Grb2 SH2 domain shows a preference for the motif pY-X-N-X, where X is any amino acid and N is Asparagine. pnas.org A more defined optimal motif for Grb2 is pY-E/Q-N-Ψ, where Ψ represents a hydrophobic residue. pnas.org

The N-terminal SH2 domain of the p85 subunit of PI3-kinase selects for motifs such as pY-M-X-M or pY-V-X-M. pnas.org

The specificity is conferred by the unique topography of the SH2 domain's surface pocket that interacts with these flanking residues. mdpi.com The residue at the +3 position often binds in a deep hydrophobic pocket, making it a key specificity determinant for many SH2 domains like Src. nih.gov However, the context of the entire peptide sequence is important, as residues can have "permissive" (enhancing) or "non-permissive" (opposing) effects on binding. mdpi.comnih.gov Some non-canonical SH2 domains, such as that of the protein SAP, can even recognize residues N-terminal to the phosphotyrosine as part of an extended, "three-pronged" binding mode. frontiersin.orgnih.gov

Table 1: Examples of SH2 Domain Binding Specificity

| SH2 Domain Protein | Binding Motif Example | Key Specificity Residues |

|---|---|---|

| Src Kinase | pY-E-E-I | Hydrophobic residue at +3 |

| Grb2 | pY-X-N -X | Asparagine at +2 |

| PI3-Kinase (p85 N) | pY-M -X-M | Methionine at +1 and +3 |

| SHP-1 (C-term) | (V/I/L)XpYA X(L/V) | Alanine at +1 |

The interactions between SH2 domains and their phosphopeptide ligands are dynamic processes, characterized by specific kinetic parameters that are crucial for timely signal transduction. nih.govnih.gov Techniques such as surface plasmon resonance (SPR) have enabled the real-time measurement of these kinetics, revealing that high-affinity binding is often the result of a very fast association rate (on-rate, k_a) combined with a relatively rapid dissociation rate (off-rate, k_d). nih.govnih.govnih.gov

This combination of fast on- and off-rates allows for rapid formation of signaling complexes upon tyrosine phosphorylation and equally rapid disassembly when the signal is terminated (e.g., by dephosphorylation). nih.gov This dynamic exchange is a defining characteristic of many cell signaling interactions. mdpi.com

For instance, the SH2 domains of the kinases Src and Lck were found to bind with high affinity to a peptide containing the pY-E-E-I motif. nih.gov The kinetic parameters for this interaction were determined as:

Association rate (k_a): 2.4 x 10^5 M⁻¹s⁻¹

Dissociation rate (k_d): 1.2 x 10⁻³ s⁻¹

Apparent Dissociation Constant (K_d): ~3.7 nM

Studies on the SH2 domains of the p85 subunit of PI3-kinase binding to YMXM motifs revealed even faster kinetics, with on-rates in the range of 3 x 10^7 to 40 x 10^7 M⁻¹s⁻¹ and off-rates of 0.11 to 0.19 s⁻¹. nih.gov These high rate constants result in very high affinity (K_d of 0.3 to 3 nM) yet allow for rapid exchange. nih.gov

Table 2: Kinetic Parameters for Select SH2 Domain Interactions

| SH2 Domain | Peptide Motif | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Dissociation Constant (K_d) |

|---|---|---|---|---|

| Src/Lck | pYEEI | 2.4 x 10⁵ | 1.2 x 10⁻³ | ~3.7 nM |

| p85 (PI3K) | YMXM | 3 x 10⁷ - 40 x 10⁷ | 0.11 - 0.19 | 0.3 - 3.0 nM |

A primary function of SH2 domains is to act as recruitment modules, bringing specific signaling proteins to the sites of tyrosine phosphorylation. nih.gov This recruitment is a critical step in propagating signals downstream from activated receptor tyrosine kinases and other phosphoproteins. wikipedia.org By binding to these phosphorylated sites, SH2-containing proteins are localized to specific subcellular compartments, often the plasma membrane, where they can interact with their substrates or form larger signaling complexes. nih.gov

Examples of SH2-mediated recruitment include:

Adaptor Proteins: Adaptor proteins like Grb2 use their SH2 domain to bind to activated receptors and their SH3 domains to recruit other proteins, such as the Ras guanine (B1146940) nucleotide exchange factor Sos, thereby linking receptor activation to the Ras/MAPK pathway. pnas.orgyoutube.com

Transcription Factors: STAT (Signal Transducer and Activator of Transcription) proteins are recruited to activated cytokine receptors via their SH2 domains. mdpi.com Upon recruitment, they are phosphorylated, leading to their dimerization through reciprocal SH2-pTyr interactions and subsequent translocation to the nucleus to regulate gene expression. youtube.commdpi.com

Beyond recruitment, SH2 domains play a direct role in regulating the activity of the enzymes in which they are found. wikipedia.orgnih.gov This regulation can be both positive and negative:

Activation: The binding of a phosphopeptide to an SH2 domain can relieve autoinhibition. For example, in the phosphatase SHP2, the N-terminal SH2 domain binds to and blocks the catalytic site in the inactive state. nih.govnih.gov When this SH2 domain binds to an appropriate phosphoprotein, it undergoes a conformational change that releases it from the catalytic domain, thereby activating the phosphatase. nih.govuni-hannover.de

Inhibition: In Src family kinases, the SH2 domain contributes to keeping the enzyme in an inactive conformation by binding to a phosphorylated tyrosine in the kinase's own C-terminal tail. researchgate.netembopress.org Dephosphorylation of this tail or competitive binding of the SH2 domain to another protein can disrupt this intramolecular interaction and activate the kinase. researchgate.net

While the canonical SH2 domain possesses a highly conserved structure and a "two-pronged" pTyr-binding mechanism, there is significant diversity within the SH2 domain superfamily. frontiersin.org This diversity gives rise to proteins with "SH2-like" functionalities that deviate from the standard model, expanding the repertoire of phosphotyrosine signaling. nih.gov These non-canonical domains may exhibit altered binding modes, different ligand specificities, or even the ability to bind unphosphorylated sequences. frontiersin.org

Key examples of this functional diversity include:

The SAP SH2 Domain: The SH2 domain of the SLAM-associated protein (SAP) is unusual in that it can bind to its target motifs in both a tyrosine-phosphorylated and unphosphorylated state, although with lower affinity for the latter. frontiersin.org This is achieved through an extended "three-pronged" interaction that involves binding pockets for residues both N-terminal and C-terminal to the tyrosine, reducing the absolute dependence on the phosphate group for recognition. frontiersin.org

JAK Kinase SH2 Domains: The SH2 domains within the Janus kinase (JAK) family represent another departure from the canonical model. nih.gov In some contexts, they are known to bind constitutively to cytokine receptors by recognizing a glutamate (B1630785) residue instead of a phosphotyrosine. This evolutionary adaptation has resulted in the highly conserved arginine of the FLVR motif being replaced by a histidine in the TYK2 kinase, altering the binding pocket. frontiersin.orgnih.gov

Legionella SH2 Domains: SH2 domains are not exclusive to eukaryotes. The bacterium Legionella pneumophila possesses proteins with SH2 domains that bind pTyr in the canonical fashion using a conserved arginine. However, they lack a well-defined specificity pocket for the +3 residue and instead are thought to use a "clamping" conformational change to achieve high-affinity binding with low sequence selectivity. frontiersin.org

The identification of these SH2-like variations underscores the evolutionary plasticity of this domain. It demonstrates how a conserved structural scaffold can be modified to generate novel binding properties, thereby creating new signaling pathways and regulatory mechanisms. nih.govfrontiersin.org

Other Phosphotyrosine-Binding Domains (e.g., Phosphotyrosine-Binding (PTB) Domains)

While Src Homology 2 (SH2) domains are well-known pTyr-binding modules, Phosphotyrosine-Binding (PTB) domains represent the second major family of domains that recognize and bind to phosphotyrosine residues. nih.gov First identified in the adaptor protein Shc, PTB domains are found in approximately 60 human proteins, which primarily function as adaptors or molecular scaffolds in signaling pathways. nih.gov These domains are typically 100–150 amino acids in length and fold into a structure characterized by a central seven-stranded β-sandwich capped by a C-terminal α-helix. researchgate.netwikipedia.org This structure forms an L-shaped groove where the target peptide binds. nih.gov

A key distinction from SH2 domains is that PTB domains primarily recognize residues N-terminal to the phosphotyrosine, most commonly within an Asn-Pro-X-Tyr (NPXY) motif. nih.govembopress.orgcellsignal.com The peptide ligand typically binds as an anti-parallel β-strand, with the NPXY motif forming a type I β-turn that positions the tyrosine (or phosphotyrosine) for interaction with the PTB domain. embopress.orgcellsignal.com

PTB domains can be broadly classified into three families based on their structural features and their requirement for tyrosine phosphorylation for binding. researchgate.net

Shc-like Domains: These domains, found in proteins like Shc, require the tyrosine within the NPXY motif to be phosphorylated (NPXpY) for high-affinity binding. cellsignal.comnih.gov The specificity of this interaction is conferred by residues N-terminal to the core motif. cellsignal.com

IRS-like Domains: This family, typified by the Insulin (B600854) Receptor Substrate (IRS-1), also depends on tyrosine phosphorylation for stable binding. nih.govcellsignal.com The PTB domain of IRS-1 facilitates its interaction with the activated, phosphorylated insulin receptor. wikipedia.org These domains represent the minimal PTB domain fold. nih.gov

Dab-like Domains: Named after the protein Disabled homolog 1 (Dab1), this is the largest group of PTB domains. researchgate.net A significant feature of this family is that their binding is often independent of tyrosine phosphorylation. cellsignal.comnih.gov Proteins such as Dab, Numb, and X11 contain PTB domains that recognize NPXY motifs even when the tyrosine is not phosphorylated. cellsignal.comnih.gov This phosphorylation-independent recognition is crucial for functions like protein trafficking and asymmetric cell division. nih.gov For instance, the Numb PTB domain is noted for its versatility, capable of binding diverse peptide sequences that adopt different secondary structures, such as β-turns or helical turns. nih.gov

This diversity in binding requirements—from strict dependence on phosphorylation to phosphorylation-independent interactions—allows PTB domain-containing proteins to participate in a wide range of cellular functions beyond canonical growth factor signaling. nih.gov

| PTB Domain Family | Representative Proteins | Binding Motif Preference | Phosphorylation Dependence | Key Functions |

|---|---|---|---|---|

| Shc-like | Shc, FRS2 | NPXpY | Dependent | Receptor tyrosine kinase signaling |

| IRS-like | IRS-1, Dok family | NPXpY | Dependent | Insulin and cytokine signaling |

| Dab-like | Dab1, Numb, X11 | NPXY | Independent or Prefer Unphosphorylated | Neuronal development, protein trafficking, asymmetric cell division |

Mechanisms of Phosphotyrosine-Dependent Protein Translocation and Targeting

A primary consequence of protein tyrosine phosphorylation is the creation of temporary docking sites on proteins, which leads to the recruitment and assembly of signaling complexes at specific subcellular locations. cellsignal.comnih.gov This process of translocation is a fundamental mechanism for propagating signals from the cell surface to intracellular compartments and for targeting proteins to their sites of action. cellsignal.com

The core mechanism begins when an extracellular signal (like a growth factor) activates a transmembrane receptor tyrosine kinase (RTK). nih.gov This activation leads to the autophosphorylation of tyrosine residues in the receptor's cytoplasmic tail. researchgate.net These newly created phosphotyrosine sites act as high-affinity binding platforms for cytoplasmic proteins containing pTyr-binding domains like SH2 and PTB domains. cellsignal.comwikipedia.org

This recruitment serves several purposes in signal transduction:

Relocalization to the Plasma Membrane: Many downstream signaling effectors are cytosolic. By binding to activated receptors at the plasma membrane, they are brought into close proximity with their substrates, which are often membrane-associated. nih.gov A classic example is the recruitment of the adaptor protein Grb2, which contains an SH2 domain, to the activated Epidermal Growth Factor Receptor (EGFR). acs.org Grb2, in turn, recruits the Ras activator SOS, bringing it to the plasma membrane to activate Ras, a key membrane-anchored signaling hub. nih.govembopress.org This translocation is essential for activating downstream pathways like the MAPK cascade. embopress.org

Assembly of Multi-protein Signaling Complexes: Phosphorylated proteins can act as scaffolds to assemble larger, more complex signaling machinery. nih.gov For instance, phosphorylated IRS-1, after being recruited to the insulin receptor via its PTB domain, becomes phosphorylated on multiple other tyrosine residues. wikipedia.org These new pTyr sites then recruit a host of SH2 domain-containing proteins, such as PI3-kinase, nucleating a multi-protein signaling complex that mediates insulin's metabolic effects. nih.gov

Targeting to Specific Subcellular Structures: Phosphotyrosine-dependent interactions can direct proteins to locations other than the plasma membrane. For example, upon cellular stress or cell adhesion to the extracellular matrix, the structural protein Caveolin-1 is phosphorylated on Tyrosine 14 by Src family kinases. proquest.com This phosphocaveolin then recruits the C-terminal Src Kinase (Csk) specifically to focal adhesions, creating a localized feedback loop that regulates Src activity during actin cytoskeleton remodeling. proquest.com Similarly, signaling events can be localized to specialized membrane microdomains, such as lipid rafts, where the recruitment and phosphorylation of cytoskeletal proteins can regulate cell barrier function. nih.gov

Nuclear Translocation: Phosphorylation can also trigger the translocation of proteins into the nucleus to regulate gene expression. A well-known example involves the STAT (Signal Transducer and Activator of Transcription) proteins. Upon cytokine receptor activation, STATs are recruited to the receptor complex via their SH2 domains and are subsequently phosphorylated on a tyrosine residue. acs.org This phosphorylation event causes STATs to dimerize, unmasking a nuclear localization signal that leads to their translocation into the nucleus, where they act as transcription factors. nih.gov

Therefore, phosphotyrosine-dependent translocation is a dynamic and versatile mechanism that ensures signals are propagated efficiently and directed to the correct intracellular destinations, thereby controlling specific cellular responses with high precision. mdpi.comnih.gov

Advanced Methodologies for the Analysis and Detection of O Phospho Dl Tyrosine and Phosphoproteins

Chromatographic Separation and Analysis

Chromatography encompasses a suite of powerful techniques for separating and analyzing complex mixtures. Various chromatographic methods have been adapted and optimized for the specific challenges posed by phosphorylated molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Phosphoamino Acid and Phosphopeptide Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for identifying and quantifying protein phosphorylation. creative-proteomics.comresearchgate.net This method offers high sensitivity and specificity, allowing for the precise localization of phosphorylation sites within a protein's sequence. nih.govnih.gov

The process typically begins with the enzymatic digestion of a protein or protein mixture into smaller peptides. nih.gov This peptide mixture is then separated by reversed-phase liquid chromatography before being introduced into the mass spectrometer. oup.com In the mass spectrometer, peptides are ionized, and their mass-to-charge ratio is measured. For phosphopeptide analysis, specific techniques are employed to identify the peptides containing a phosphate (B84403) group. Tandem mass spectrometry (MS/MS) is then used to fragment the selected phosphopeptides, generating a spectrum of fragment ions that provides sequence information and pinpoints the exact location of the O-phosphotyrosine residue. creative-proteomics.comnih.gov

Challenges in LC-MS/MS analysis of phosphopeptides include their low abundance in biological samples and potential signal suppression. waters.com Therefore, enrichment strategies, such as immobilized metal affinity chromatography (IMAC), are often employed prior to LC-MS/MS analysis to selectively isolate phosphopeptides from the complex mixture. nih.govtakarabio.com

Table 1: LC-MS/MS Parameters for O-Phospho-DL-tyrosine

| Parameter | Value/Setting |

|---|---|

| Precursor m/z ([M+H]+) | 262.0475 |

| Precursor m/z ([M-H]-) | 260.0327 |

| Instrument Type | LC-ESI-QFT (e.g., Thermo Q Exactive HF) |

| Ionization Mode | Positive and Negative |

| Collision Energy | HCD (NCE 20-30-40%) |

This data is illustrative and based on experimental findings for this compound. nih.gov

Affinity Chromatography Utilizing O-Phospho-L-tyrosine for Protein Purification (e.g., IgG)

Affinity chromatography is a powerful purification technique that separates molecules based on a specific and reversible binding interaction between a protein and a ligand immobilized on a chromatographic matrix. huji.ac.ilthermofisher.comamrita.edu This method can be adapted to purify proteins that bind to phosphorylated residues.

One notable application is the use of O-Phospho-L-tyrosine immobilized on an agarose matrix (P-Tyr-agarose) for the purification of human immunoglobulin G (IgG). nih.gov Studies have demonstrated that IgG and its antigen-binding fragments (Fab fragments) can be effectively adsorbed onto a P-Tyr-agarose column. nih.gov The binding and elution can be controlled by adjusting buffer systems and pH. For instance, high purity IgG (96%) has been obtained from human plasma using a sodium phosphate buffer at pH 6.0. nih.gov Furthermore, this technique shows promise for IgG depletion from plasma, with 91% of IgG being adsorbed in a MES buffer at pH 5.5. nih.gov

This pseudo-affinity chromatography approach highlights the specific interaction between the phosphate group of the immobilized ligand and the target protein, enabling a high degree of purification in a single step. nih.govnih.gov

Table 2: Conditions for IgG Purification using P-Tyr-Agarose Affinity Chromatography

| Condition | Buffer System | pH | Application | Purity/Adsorption |

|---|---|---|---|---|

| High Purity IgG | 10 mmol L-1 Sodium Phosphate (NaP) | 6.0 | IgG Purification | 96% Purity |

| High Adsorption | 25 mmol L-1 MES | 5.5 | IgG Depletion | 91% Adsorption |

Data derived from studies on human plasma. nih.gov

Gas Chromatography with Flame Photometric Detection (GC-FPD) for Free and Bound O-Phosphoamino Acids

Gas chromatography with flame photometric detection (GC-FPD) provides a selective and sensitive method for the analysis of O-phosphoamino acids, including O-phosphotyrosine. nih.govtandfonline.comjst.go.jp This technique is particularly useful for quantifying both free phosphoamino acids and those bound within proteins or peptides in biological samples like urine. nih.gov

The methodology involves several key steps. To analyze total (free and bound) O-phosphoamino acids, the sample undergoes acid and base hydrolysis to release the phosphoamino acids from their peptide bonds. nih.govjst.go.jp For the analysis of only free forms, an extraction with trichloroacetic acid followed by ion exchange chromatography is performed. nih.gov

A crucial step is the derivatization of the phosphoamino acids to make them volatile for GC analysis. A common derivatization involves converting them into their N-isobutoxycarbonyl trimethyl ester derivatives. nih.govjst.go.jp The derivatized compounds are then separated on a capillary column and detected by the flame photometric detector, which is highly selective for phosphorus-containing compounds. tandfonline.com

This method has shown good linearity and low detection limits, typically in the picogram range. nih.gov Recoveries of O-phosphoamino acids from biological matrices are generally high (90-98%), with good precision. nih.gov

Table 3: Performance Characteristics of GC-FPD for O-Phosphoamino Acid Analysis

| Parameter | O-Phosphoserine (P-Ser) | O-Phosphothreonine (P-Thr) | O-Phosphotyrosine (P-Tyr) |

|---|---|---|---|

| Linear Range (ng) | 10-500 | 10-500 | 10-500 |

| Detection Limit (pg) | ~30-80 | ~30-80 | ~30-80 |

| Detection Limit (pmol) | ~0.26 | ~0.18 | ~0.30 |

| Recovery (%) | 90-98 | 90-98 | 90-98 |

| Relative Standard Deviation (%) | 1.5-8.0 | 1.5-8.0 | 1.5-8.0 |

Data compiled from studies on derivatized phosphoamino acids. nih.govjst.go.jp

High-Performance Liquid Chromatography (HPLC) for Characterization of Synthetic Phosphopeptides

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic peptides, including those containing O-phosphotyrosine. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used to separate phosphopeptides from their non-phosphorylated counterparts and other synthesis-related impurities. researchgate.net

A specific method for the detection of phosphotyrosine residues in peptides involves RP-HPLC coupled with on-line spectral analysis. nih.gov It has been observed that the phosphorylation of a tyrosine residue causes a hypsochromic shift (a shift to a shorter wavelength) in the aromatic absorbance maximum. nih.gov This spectral shift can be more clearly visualized using second-order derivative spectra. This approach allows for the mapping of tyrosine phosphorylation sites in proteins after enzymatic cleavage and also serves as a valuable tool for the characterization and quality control of synthetically produced phosphotyrosine-containing peptides. nih.gov

The separation capabilities of HPLC are crucial for isolating the desired phosphopeptide to a high degree of purity, which is essential for its use in subsequent biological assays or structural studies. researchgate.netmerckmillipore.com

Electrophoretic Techniques

Electrophoresis separates molecules based on their migration in an electric field. This principle is widely applied to the analysis of phosphoamino acids and phosphoproteins.

Two-Dimensional Thin-Layer Electrophoresis for Phosphoamino Acid Separation

Two-dimensional thin-layer electrophoresis (2D-TLE) is a classic and effective method for separating phosphoamino acids obtained from the hydrolysis of phosphoproteins. nih.govnih.gov This technique separates molecules in two perpendicular dimensions, significantly enhancing resolution compared to one-dimensional methods. wikipedia.orgwashington.edu

In this method, a protein sample (often radiolabeled with ³²P) is hydrolyzed into its constituent amino acids. nih.gov The resulting mixture of amino acids is then spotted onto a thin-layer cellulose plate. The separation process involves:

First Dimension (Electrophoresis): The plate is subjected to electrophoresis at a specific pH. The phosphoamino acids migrate based on their net charge at that pH. nih.govste-mart.com

Second Dimension (Chromatography or Electrophoresis at a different pH): The plate is rotated 90 degrees, and a second separation is performed, typically by chromatography or by electrophoresis in a buffer of a different pH. nih.gov

After separation, the positions of the phosphoamino acids are visualized, often by autoradiography if radiolabeling was used, or by staining with reagents like ninhydrin. nih.govresearchgate.net The migration pattern allows for the identification of O-phosphoserine, O-phosphothreonine, and O-phosphotyrosine. This method is highly sensitive, capable of producing reproducible maps from very small amounts of radiolabeled material. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| O-Phospho-L-tyrosine |

| O-phosphoserine |

| O-phosphothreonine |

| Immunoglobulin G (IgG) |

| Trichloroacetic acid |

| N-isobutoxycarbonyl trimethyl ester |

Capillary Zone Electrophoresis (CZE) for Phosphopeptide Analysis

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that has proven to be a powerful tool for the analysis of phosphopeptides. CZE separates molecules based on their mass-to-charge ratio within a narrow capillary, offering extremely high peak efficiency. acs.org This technique is particularly advantageous in phosphoproteomics as it provides an orthogonal separation mechanism to the more commonly used liquid chromatography (LC) methods. nih.govacs.org The combination of CZE with mass spectrometry (CZE-MS/MS) has significantly enhanced the coverage of the phosphoproteome. nih.govacs.org

One of the key strengths of CZE in phosphopeptide analysis is its ability to separate phosphorylated and unphosphorylated forms of peptides due to the significant charge difference imparted by the phosphate group. acs.org Under acidic conditions, phosphorylation typically decreases a peptide's charge by approximately one unit, leading to a notable decrease in its electrophoretic mobility and causing phosphopeptides to migrate slower than their non-phosphorylated counterparts. nih.govacs.org This characteristic reduces the interference from unphosphorylated peptides during analysis. acs.org

Recent studies have demonstrated the large-scale capabilities of CZE-MS/MS in phosphoproteomics. By coupling strong cation exchange (SCX) and reversed-phase liquid chromatography (RPLC) with CZE-MS/MS, researchers have been able to identify over 11,000 phosphopeptides from a single cell line. nih.gov This represents a significant increase in coverage compared to previous CZE-MS/MS studies and highlights the value of this integrated approach for in-depth phosphoproteome analysis. nih.gov

Furthermore, CZE can effectively separate phosphopeptide isomers—peptides with the same amino acid sequence but with phosphorylation at different residues. acs.org This high-resolution separation allows for the precise quantification of each isomer, which is crucial for studying the specificity of protein kinases and phosphatases. acs.org The development of standardized CZE methods for separating phosphopeptide isomers is expected to be highly beneficial for advancing research in this area. acs.org

| Parameter | Observation in CZE of Phosphopeptides | Reference |

| Separation Principle | Mass-to-charge ratio | acs.orgacs.org |

| Orthogonality to LC | CZE provides a different separation mechanism than LC, leading to complementary phosphopeptide identification. | nih.govacs.org |

| Effect of Phosphorylation | Decreases the peptide's charge by approximately one unit under acidic conditions, resulting in slower migration. | nih.govacs.org |

| Resolution | High resolution allows for the separation of phosphopeptide isomers. | acs.org |

| Throughput | When coupled with MS/MS, it enables large-scale phosphoproteomics studies. | nih.gov |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed structural and quantitative analysis of this compound and phosphoproteins. Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into molecular structure and conformation, while mass spectrometry-based methods offer high sensitivity and accuracy for identifying and quantifying phosphorylation sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P NMR, 13C NMR) for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of molecules containing this compound. Both ³¹P and ¹³C NMR provide valuable information regarding the local chemical environment of the phosphate group and the carbon backbone of the amino acid.

³¹P NMR Spectroscopy is particularly well-suited for studying phosphorylated amino acids as the phosphorus nucleus is 100% naturally abundant and has a spin of ½. Solid-state ³¹P NMR has been used to measure the isotropic chemical shifts, chemical shift anisotropies, and asymmetry parameters of O-phospho-L-tyrosine. nih.gov The pH dependence of the ³¹P chemical shift can be used to determine the pKa value of the phosphoryl group. For a model peptide containing phosphotyrosine, the pKa of the phosphoryl group was determined to be 5.9. nih.gov At a low pH of 4.0, the ³¹P chemical shift is approximately -3.8 ppm, while at a high pH of 8.0, it shifts to 0.2 ppm. nih.gov Two-dimensional exchange experiments on O-phospho-L-tyrosine have also suggested the existence of an exchange between two different molecular conformations. nih.gov

| NMR Nucleus | Parameter | Value/Observation for Phosphotyrosine-containing Peptides | Reference |

| ³¹P | pKa of phosphoryl group | 5.9 | nih.gov |

| ³¹P | Chemical Shift at pH 4.0 | -3.8 ppm | nih.gov |

| ³¹P | Chemical Shift at pH 8.0 | 0.2 ppm | nih.gov |

| ¹H | Shift of amide resonance upon phosphorylation | -0.02 ppm | nih.gov |

| ¹H | Shift of Hα resonance upon phosphorylation | 0.06 ppm | nih.gov |

| ¹H | Shift of Hβ resonances upon phosphorylation | 0.10 and -0.04 ppm | nih.gov |

| ¹H | Shift of Hδ resonances upon phosphorylation | 0.02 ppm | nih.gov |

| ¹H | Shift of Hε resonances upon phosphorylation | 0.26 ppm | nih.gov |

Mass Spectrometry-Based Strategies for Phosphotyrosine Site Identification and Quantification

Mass spectrometry (MS) has become an essential tool in phosphoproteomics due to its high sensitivity and accuracy, enabling the identification and quantification of phosphotyrosine sites in proteins. researchgate.net Various MS-based strategies have been developed to enrich for and analyze phosphotyrosine-containing peptides.

Precursor-ion scanning is a targeted mass spectrometry technique that selectively detects peptides containing a specific modification, such as phosphotyrosine. This method relies on the detection of a characteristic fragment ion produced from the modified peptide during collision-induced dissociation (CID). For phosphotyrosine, the immonium ion at m/z 216.043 is a specific marker. acs.orgnih.govacs.orgresearchgate.net

By setting the mass spectrometer to scan for precursor ions that generate this specific fragment, it is possible to selectively identify phosphotyrosine-containing peptides within a complex mixture. acs.orgnih.gov The high resolving power of modern instruments like quadrupole time-of-flight (Q-TOF) mass spectrometers allows for the selective detection of the phosphotyrosine immonium ion without interference from other fragments of the same nominal mass. acs.orgnih.gov This technique is highly sensitive, with detection limits in the femtomole range, making it suitable for analyzing low-abundance phosphoproteins. acs.orgnih.gov Performing precursor ion scans in the positive ion mode also facilitates subsequent sequencing of the identified phosphopeptides. acs.orgnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) and Quadrupole Time-of-Flight (Q-ToF) mass spectrometry are two powerful platforms for phosphoproteomic analysis.

MALDI-ToF-MS is a soft ionization technique that is well-suited for the analysis of biomolecules like peptides. creative-proteomics.com In phosphoproteomics, MALDI-ToF-MS can be used to determine the molecular weights of phosphopeptides. laserfocusworld.com However, a common issue is the neutral loss of the phosphate group during analysis, which can make detection in the reflectron mode challenging. shimadzu.com To circumvent this, initial measurements are often performed in the linear mode. shimadzu.com Interestingly, some studies have shown that MALDI-ToF MS/MS can identify a high number and percentage of phosphotyrosine sites, possibly due to more efficient ionization. nih.gov This suggests that MALDI-ToF MS/MS can be a valuable complementary technique to other MS methods for comprehensive phosphoproteome mapping. nih.gov

Q-ToF mass spectrometers are hybrid instruments that combine a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination provides high resolution and mass accuracy in both MS and MS/MS modes, which is crucial for the unambiguous identification of phosphopeptides and their phosphorylation sites. nih.gov The ability to perform accurate mass measurements on both precursor and fragment ions enhances the confidence in peptide identification. nih.gov Q-ToF instruments are particularly useful for quantitative phosphoproteomics studies, such as those using isobaric tags for relative and absolute quantitation (iTRAQ), as they can accurately detect the low-mass reporter ions. nih.gov

| Mass Spectrometry Technique | Application in Phosphotyrosine Analysis | Key Features | Reference |

| Precursor-Ion Scanning | Selective detection of phosphotyrosine-containing peptides. | Targets the characteristic phosphotyrosine immonium ion (m/z 216.043). High sensitivity (femtomole range). | acs.orgnih.govacs.orgresearchgate.net |

| MALDI-ToF-MS | Identification of phosphopeptides and phosphotyrosine sites. | Soft ionization technique. Can be complementary to other MS methods. May show preferential ionization for phosphotyrosine-containing peptides. | creative-proteomics.comshimadzu.comnih.gov |